3-Methylimidazo[1,5-a]pyridin-6-amine
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Overview
Description
3-Methylimidazo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,5-a]pyridin-6-amine typically involves cyclocondensation reactions. One common method is the condensation of 2-aminopyridine with an α-bromocarbonyl compound under neutral or weakly basic conditions at elevated temperatures . Another approach involves the use of multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes such as cyclocondensation and oxidative cyclization. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives, while substitution reactions can produce various substituted imidazopyridines .
Scientific Research Applications
3-Methylimidazo[1,5-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antineoplastic agent.
Medicine: Explored for its activity against multidrug-resistant tuberculosis and other infectious diseases.
Industry: Utilized in the development of optoelectronic devices, sensors, and imaging agents.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and antineoplastic effects . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,5-a]pyrimidine: Shares structural similarities but differs in its chemical reactivity and applications.
Uniqueness
3-Methylimidazo[1,5-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C8H9N3 |
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Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-methylimidazo[1,5-a]pyridin-6-amine |
InChI |
InChI=1S/C8H9N3/c1-6-10-4-8-3-2-7(9)5-11(6)8/h2-5H,9H2,1H3 |
InChI Key |
SUEPSTDQAFBFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=C(C=C2)N |
Origin of Product |
United States |
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